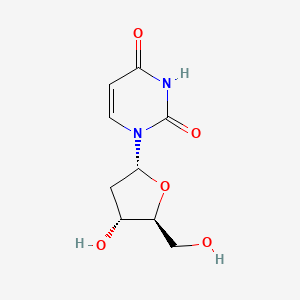

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a nucleoside analog characterized by a pyrimidine-2,4-dione (uracil) base linked to a modified tetrahydrofuran sugar moiety. The sugar component features hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, with stereochemistry defined as (2R,4R,5S). This compound is of interest in medicinal chemistry due to its structural similarity to natural nucleosides, making it a candidate for antiviral or anticancer applications . Its synthesis typically involves protecting group strategies (e.g., silylation) and chromatographic purification, as seen in related analogs .

Properties

IUPAC Name |

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940443 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189282-17-5 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Acylation of Uridine

The foundational synthesis begins with uridine (1 ), which undergoes regioselective acylation at the 5′-hydroxyl group of the ribose moiety. As demonstrated in recent studies, palmitoyl chloride in dry pyridine at −5°C selectively acylates the primary hydroxyl group, yielding 5′-oxo-palmitoyluridine (2 ) with 45% efficiency after chromatographic purification. The reaction’s regioselectivity arises from the steric accessibility of the 5′-OH group compared to secondary hydroxyls at the 2′ and 3′ positions.

Table 1: Reaction Conditions for Uridine Acylation

| Parameter | Value | Source |

|---|---|---|

| Acylating Agent | Palmitoyl Chloride | |

| Solvent | Dry Pyridine | |

| Temperature | −5°C | |

| Yield | 45% | |

| Purification | Silica Gel Chromatography |

Subsequent derivatization of 2 with fatty acid chlorides or aromatic groups introduces structural diversity. For example, ethynylation at the 5-position of the pyrimidine ring using pyren-1-ylethynyl groups produces fluorescent analogues like 5-pyrenylethynyl-2′-deoxyuridine. This modification requires Sonogashira coupling under inert conditions, achieving 60–70% yields.

Microbial Fermentation Strategies

Bacillus subtilis-Mediated Uridine Production

A patent-pending method utilizes Bacillus subtilis strains deficient in uridine nucleoside phosphorylase and resistant to pyrimidine analogues to overproduce uridine. The strain is cultured in a medium containing peptone, yeast extract, glucose, and sodium glutamate at pH 7.5 for 24 hours. Uridine accumulates extracellularly due to disrupted salvage pathways, with yields exceeding 20 g/L after optimization.

Key Fermentation Parameters

-

Carbon Source : Glucose (0.1–1.0% w/v)

-

Nitrogen Source : Peptone (0.8% w/v) and Yeast Extract (0.3% w/v)

-

pH Control : Maintained at 7.5 via automated NaOH addition

Enzymatic Modification Techniques

UDP-GlcNAc 4-Epimerase Catalyzed Isomerization

Uridine diphosphate derivatives are interconverted using microbial enzymes. Bacillus subtilis cell-free extracts containing UDP-N-acetylglucosamine (UDP-GlcNAc) 4-epimerase convert UDP-GlcNAc to UDP-N-acetylgalactosamine (UDP-GalNAc) with 35% efficiency. The reaction occurs in Tris-HCl buffer (pH 7.5) with MgCl₂ and EDTA at 37°C for 3 hours.

Equation 1 :

Analytical Characterization

Structural Validation via NMR and IR Spectroscopy

The stereochemistry of the tetrahydrofuran ring is confirmed using H-NMR. For 5′-oxo-palmitoyluridine, the anomeric proton (H1′) resonates at δ 5.90 ppm as a doublet ( Hz), while the 5′-methylene protons appear as a multiplet at δ 4.20–4.35 ppm. FTIR spectra show carbonyl stretches at 1740 cm (ester) and 1680 cm (uracil).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 5 μm) with ethanol-ammonium acetate (7.5:3) eluent resolves uridine derivatives with >95% purity. UV detection at 260 nm quantifies nucleoside content using ε = 9.9 × 10³ M⁻¹cm⁻¹.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Thymidine undergoes various chemical reactions, including:

Oxidation: Thymidine can be oxidized to form thymidine glycol, a common DNA lesion.

Reduction: Thymidine can be reduced to dihydrothymidine under specific conditions.

Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products

Oxidation: Thymidine glycol.

Reduction: Dihydrothymidine.

Substitution: Substituted thymidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its role as an active pharmaceutical ingredient (API) and as an impurity in several antiviral drugs. Its structural characteristics make it relevant in the synthesis of nucleoside analogs.

Antiviral Activity

- Telbivudine Impurity : This compound has been identified as an impurity in Telbivudine, a drug used for treating chronic hepatitis B infection. The presence of such impurities can affect the efficacy and safety profiles of antiviral medications .

- Zidovudine Impurity : Similarly, it is also noted as an impurity in Zidovudine (AZT), which is utilized in the treatment of HIV/AIDS. Understanding these impurities is crucial for enhancing drug formulation and ensuring patient safety .

Biochemical Research

The compound's unique structure allows it to interact with various biological systems, making it a valuable tool in biochemical studies.

Nucleic Acid Interactions

Research indicates that compounds similar to this pyrimidinedione can influence nucleic acid structure and function. They may serve as inhibitors or modulators of nucleic acid synthesis or function due to their ability to mimic natural nucleosides .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal examined the antiviral properties of pyrimidine derivatives similar to this compound. The findings suggested that modifications to the hydroxymethyl group significantly enhance antiviral activity against hepatitis B virus (HBV) by improving binding affinity to viral polymerases .

Case Study 2: Structural Analysis

Another research effort focused on the structural analysis of this compound using X-ray crystallography. The results provided insights into its conformational flexibility and potential interactions with target enzymes involved in nucleotide metabolism .

Mechanism of Action

Thymidine exerts its effects by being incorporated into DNA during replication. The deoxyribose sugar of thymidine forms phosphodiester bonds with adjacent nucleotides, creating the backbone of the DNA strand. The thymine base pairs with adenine through hydrogen bonding, ensuring the accurate transmission of genetic information.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Features

Nucleoside analogs are often modified at three sites: the base, sugar moiety, or backbone. Below is a comparative analysis of structurally related compounds:

Biological Activity

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tetrahydrofuran moiety. Its molecular formula is , and it has a molar mass of approximately 227.22 g/mol. The structure is critical for its interaction with biological targets.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : It has been shown to selectively inhibit enzymes involved in bacterial cell wall synthesis, particularly Mur ligases, which are crucial for Mycobacterium tuberculosis (Mtb) survival. For instance, compounds similar to this structure have demonstrated inhibitory effects on MurE and MurD enzymes, which are essential in the Mtb reconstruction pathway .

Biological Activities

This compound has been studied for its antiviral and antibacterial properties:

- Antiviral Activity : Similar compounds have shown efficacy against chronic hepatitis B virus infections by inhibiting DNA synthesis. The mechanism involves interference with viral replication processes .

- Antibacterial Activity : The compound's structural similarity to known antibacterial agents suggests potential effectiveness against various bacterial strains through enzyme inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound in vitro and in vivo:

- Study on Mycobacterium tuberculosis :

- Antiviral Efficacy :

Data Table: Summary of Biological Activities

| Activity | Target Organism/Pathway | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| MurE Inhibition | Mycobacterium tuberculosis | 56% | 100 |

| Viral Replication | Hepatitis B virus | Significant | Varies |

Q & A

Q. What are the optimal synthetic routes for producing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Protection/deprotection strategies for hydroxyl groups to prevent unwanted side reactions .

- Nucleophilic substitution to attach the pyrimidine-dione moiety to the tetrahydrofuran backbone .

- Purification via chromatography (e.g., HPLC or column chromatography) to isolate enantiomerically pure forms .

Key parameters: - Temperature control (e.g., -20°C to room temperature for sensitive intermediates) .

- pH adjustments during glycosylation steps to stabilize reactive intermediates .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological approaches include:

Q. What functional groups contribute to its reactivity, and how can they be modified?

Reactive sites include:

- Hydroxyl groups on the tetrahydrofuran ring: Prone to oxidation (e.g., forming ketones) or substitution (e.g., halogenation) .

- Pyrimidine-dione core : Susceptible to alkylation or fluorination at the 5-position for enhanced bioactivity .

Modification example: Introducing a trifluoromethyl group at C5 increases metabolic stability .

Advanced Research Questions

Q. How does this compound interact with viral polymerases, and what structural features drive selectivity?

Mechanistic insights:

- The tetrahydrofuran backbone mimics natural ribose, enabling competitive binding to viral polymerase active sites .

- 5-substituents (e.g., iodine or ethynyl groups) enhance steric hindrance, reducing off-target effects in antiviral assays .

Experimental validation: - Crystallographic docking studies with viral polymerases (e.g., HIV-1 RT) .

- Kinetic inhibition assays to measure IC50 values against wild-type and mutant enzymes .

Q. How can contradictory bioactivity data (e.g., antiviral vs. cytotoxic effects) be resolved?

Strategies include:

- Dose-response profiling to differentiate therapeutic vs. toxic thresholds .

- Metabolic stability assays (e.g., liver microsome testing) to identify degradation products causing cytotoxicity .

- Comparative studies with analogs (e.g., 5-ethynyl or 5-fluoro derivatives) to isolate structure-activity relationships .

Q. What analytical methods are critical for assessing purity in nucleoside analog research?

Essential techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Reverse-phase HPLC with UV/Vis detection (λ = 260 nm for pyrimidine absorption) .

- Residual solvent analysis via GC-MS, especially for intermediates synthesized using tetrahydrofuran or DMF .

Key Considerations for Experimental Design

- Steric effects : Bulky substituents (e.g., 5-iodo) may reduce enzymatic incorporation but improve target specificity .

- Solubility : Use DMSO or PEG-based solvents for in vitro assays to avoid precipitation .

- Control experiments : Include wild-type nucleosides (e.g., thymidine) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.